2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a triazoloquinazoline core, and a difluorophenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactionsThe final step involves the formation of the triazoloquinazoline core via cyclization reactions under controlled conditions, such as specific temperatures and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method ensures high purity and yield by optimizing reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- Methyl 5-benzoyl-1-methylbenzimidazol-2-ylcarbamate
- Other triazoloquinazoline derivatives
Uniqueness
2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a furan ring, a triazoloquinazoline core, and a difluorophenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H12F2N4O2 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H12F2N4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2 |
InChI Key |
OGACUAVKWBLVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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